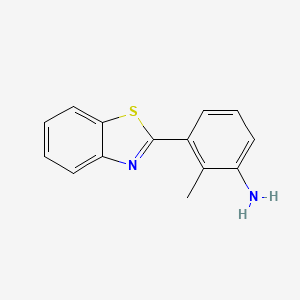![molecular formula C10H18N4 B2703030 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001757-58-9](/img/structure/B2703030.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .
Molecular Structure Analysis
The molecular structure of “this compound” comprises a pyrazole ring attached to a piperazine ring via a methylene bridge . The InChI code for this compound is 1S/C12H22N4/c1-4-16-11(3)12(10(2)14-16)9-15-7-5-13-6-8-15/h13H,4-9H2,1-3H3 .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Applications De Recherche Scientifique
Overview of Piperazine Compounds
Piperazine and its derivatives, including 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine, have found broad applications in scientific research and therapeutic development. Piperazine, a six-membered nitrogen-containing heterocycle, is crucial in the rational design of drugs due to its presence in a wide array of well-known drugs with various therapeutic uses. This includes antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents, along with imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of resultant molecules, demonstrating the versatility of piperazine as a medicinally important scaffold (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Anti-Mycobacterial Applications
One notable application of piperazine-based compounds is their potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The anti-mycobacterial properties of piperazine derivatives are well documented, with several molecules displaying significant action against these resilient strains of TB. This highlights the potential of piperazine derivatives in addressing the challenge of drug-resistant tuberculosis through the design of safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
Broad Spectrum of Pharmacological Activities
The broad potential of piperazine derivatives is reflected in the diversity of pharmacological activities beyond their central nervous system (CNS) activity. Recent research indicates a successful emergence of piperazine as a pharmacophore with significant research covering various activities, suggesting the flexibility of piperazine as a building block in drug discovery. This includes the development of drug-like elements where modification of substituents present on the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamics factors of the resulting molecules, highlighting the adaptability of piperazine derivatives in therapeutic development (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Mécanisme D'action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been found to have antileishmanial and antimalarial activities .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Orientations Futures
The future directions for “1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The development of new synthetic techniques and the study of their biological activity related to pyrazole derivatives could also be areas of future research .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGWFQZOVZCPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
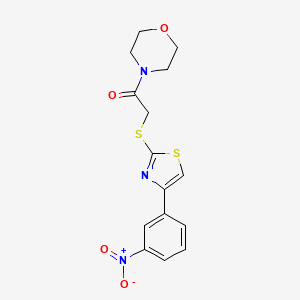
![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)
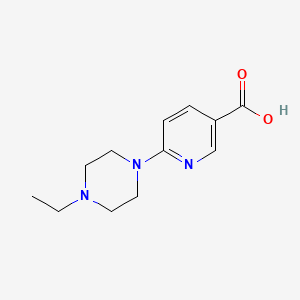
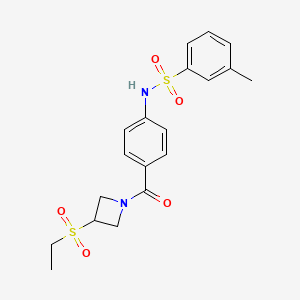
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)
![6-(3,4-Dihydroisoquinolin-2(1h)-Yl)-3-Methyl-[1,2,4]triazolo[3,4-A]phthalazine](/img/structure/B2702956.png)
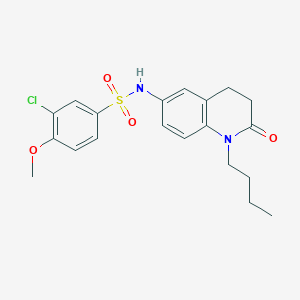
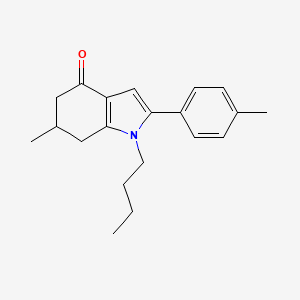
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea](/img/structure/B2702962.png)
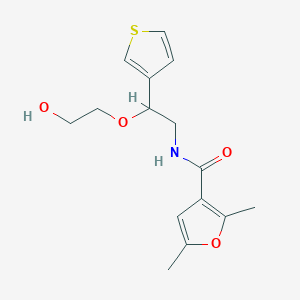
![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)

